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molecular formula C14H17N5 B156906 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile CAS No. 129909-32-6

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile

Cat. No. B156906
M. Wt: 255.32 g/mol
InChI Key: HTAVCQFFXDQIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992442

Procedure details

(ii-2) A mixture of 7.0 g (0.026 mol) of Compound (VI) [R2 =CH3, R3 =CN], 6 ml of triethylamine, 15 ml of tert-butylamine, 0.1 g of sodium bromide micro-powder, 2.8 g of anhydrous sodium carbonate or potassium carbonate, 30 ml of anhydrous ethanol, and 100 ml of methyl ethyl ketone was reacted at 95° C. in an oil bath for 8 hours while stirring. The reaction solution was filtered while it was warm. The filtrate was purified using chromatography according to the same method as above to obtain Compound (I) [R1 =C(CH3)3, R2 =CH3, R3 =CN] at a yield of 78.5%.
Name
Compound ( VI )
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
78.5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]2[N:8]=[C:9](C)[C:10]([C:11]#[N:12])=[C:6]2[N:5]=[C:4]([CH3:14])[C:3]=1[CH2:15][CH2:16]Cl.[C:18]([NH2:22])([CH3:21])([CH3:20])[CH3:19].[Br-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C.C(O)C.C(N(CC)CC)C>[C:18]([N:22]1[C:2]2[N:7]3[N:8]=[CH:9][C:10]([C:11]#[N:12])=[C:6]3[N:5]=[C:4]([CH3:14])[C:3]=2[CH2:15][CH2:16]1)([CH3:21])([CH3:20])[CH3:19] |f:2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Compound ( VI )
Quantity
7 g
Type
reactant
Smiles
ClC1=C(C(=NC=2N1N=C(C2C#N)C)C)CCCl
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
0.1 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 95° C. in an oil bath for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered while it
TEMPERATURE
Type
TEMPERATURE
Details
was warm
CUSTOM
Type
CUSTOM
Details
The filtrate was purified

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1CCC=2C(=NC=3N(C21)N=CC3C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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